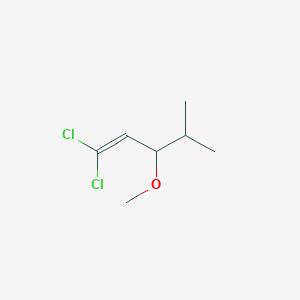![molecular formula C13H20N2O B14484655 3-[3-(Diethylamino)phenyl]propanamide CAS No. 66881-55-8](/img/structure/B14484655.png)
3-[3-(Diethylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Diethylamino)phenyl]propanamide is an organic compound belonging to the class of amides It features a diethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenyl]propanamide typically involves the following steps:
Formation of the Diethylamino Group: The diethylamino group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting diethylamine with a suitable halogenated benzene derivative under basic conditions.
Attachment of the Propanamide Moiety: The resulting diethylaminophenyl compound is then reacted with a propanoyl chloride derivative in the presence of a base to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[3-(Diethylamino)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development for neurological disorders, is ongoing.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)phenyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the diethylamino and phenyl groups.
N,N-Diethylbenzamide: Contains a diethylamino group attached to a benzene ring but lacks the propanamide moiety.
Benzamide: Features a benzene ring attached to an amide group, similar to the phenylpropanamide structure.
Uniqueness
3-[3-(Diethylamino)phenyl]propanamide is unique due to the presence of both the diethylamino group and the propanamide moiety, which confer specific chemical and biological properties
Properties
CAS No. |
66881-55-8 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-6-11(10-12)8-9-13(14)16/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |
InChI Key |
WUPYSSWFPHLKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


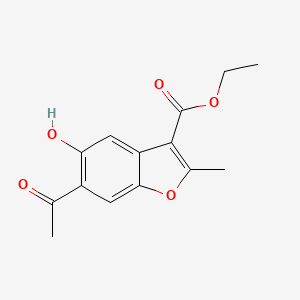
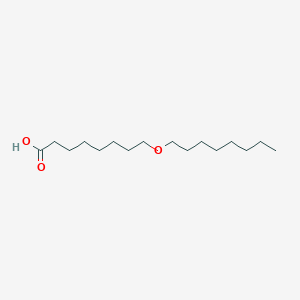
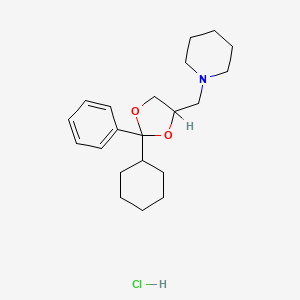

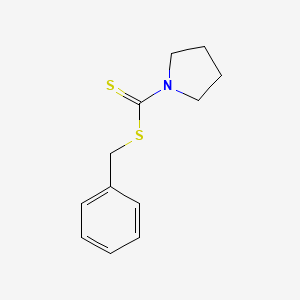
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
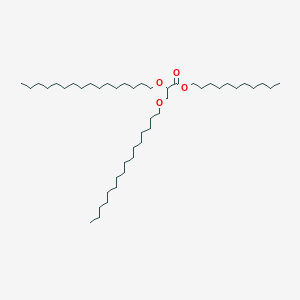
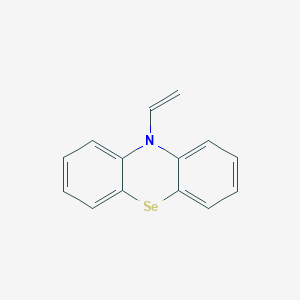
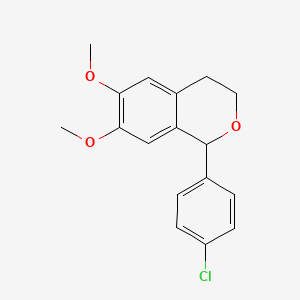
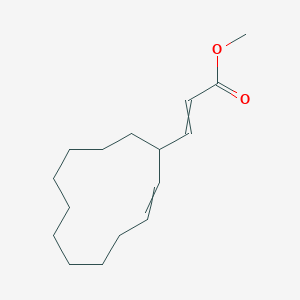
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

